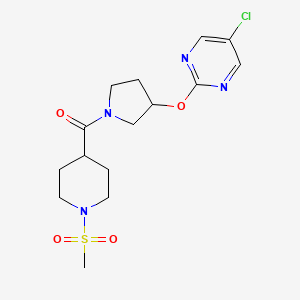

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN4O4S/c1-25(22,23)20-6-2-11(3-7-20)14(21)19-5-4-13(10-19)24-15-17-8-12(16)9-18-15/h8-9,11,13H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDABJYSTKJLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is the G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract.

Mode of Action

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone acts as an agonist of GPR119. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract.

Biochemical Pathways

The compound’s action on GPR119 affects the insulin signaling pathway and the incretin signaling pathway. By stimulating insulin release and incretin secretion, it helps regulate glucose homeostasis.

Pharmacokinetics

Similar compounds are typically metabolized in the liver and excreted in the urine and feces.

Result of Action

The molecular and cellular effects of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone’s action include increased insulin release from pancreatic β-cells and increased GLP-1 secretion from enteroendocrine cells. These effects contribute to improved glucose homeostasis.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone are largely determined by its structural components. The presence of a pyrimidine ring in the structure suggests that it may interact with enzymes and proteins that recognize or process pyrimidine-based molecules

Cellular Effects

Preliminary studies suggest that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies are needed to investigate its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Biological Activity

The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Structural Overview

The compound consists of several key structural components:

- Pyrrolidine Ring : A five-membered ring that contributes to the compound's reactivity and biological interactions.

- Chloropyrimidine Moiety : A chlorinated pyrimidine that may enhance pharmacological effects.

- Piperidine Group : This component is known for its role in various biological activities, including neuroactive properties.

Pharmacological Effects

Research indicates that compounds with similar structures to (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone have been associated with various pharmacological effects, including:

- Anticancer Activity : Structural analogs have shown efficacy in inhibiting cancer cell proliferation.

- CNS Stimulation : Some derivatives exhibit central nervous system stimulant properties, which could be relevant for treating neurological disorders.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. For instance:

- Enzyme Inhibition : The chloropyrimidine moiety may facilitate binding to enzyme active sites, inhibiting their function. This mechanism is crucial for compounds targeting cancer or inflammatory pathways.

In Silico Studies

Predictive models using tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit a range of biological activities based on its structural similarities with known bioactive compounds. These studies highlight the potential for further experimental validation.

Comparative Analysis

A comparative analysis with similar compounds reveals the following:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base | Anticancer |

| Methylphenidate | Pyrrolidine structure | CNS stimulant |

| Clonazepam | Benzodiazepine structure | Anxiolytic |

This table illustrates how the unique combination of the chlorinated pyrimidine and pyrrolidine ring in (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone may confer distinct pharmacological properties not found in other similar compounds.

Synthesis and Chemical Reactivity

The synthesis of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrrolidine ring through cyclization.

- Incorporation of the chloropyrimidine moiety via nucleophilic substitution.

- Attachment of the methylsulfonyl piperidine group through coupling reactions.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The 5-chloro group in the target compound may enhance electrophilicity compared to the amino group in Compound 5d, influencing covalent binding kinetics.

- Synthetic Flexibility : Both compounds utilize pyrimidine cores, but the target compound’s pyrrolidinyloxy linker offers conformational flexibility absent in Compound 5d’s rigid pyrazolopyrimidine scaffold.

Spectroscopic and Analytical Comparisons

Structural elucidation of such compounds relies on advanced spectroscopic techniques. While specific data for the target compound are unavailable in the provided evidence, standard practices include:

Table: Expected Spectral Signatures

| Functional Group | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | UV λmax (nm) |

|---|---|---|---|

| 5-Chloropyrimidine | 8.6–8.8 (s, 1H) | 158–162 (C-Cl) | 260–270 |

| Methylsulfonyl (SO2CH3) | 3.0–3.2 (s, 3H) | 42–45 (CH3) | N/A |

| Piperidin-4-yl Methanone | 2.5–3.5 (m, 4H) | 208–210 (C=O) | N/A |

These values align with methodologies from Tables of Spectral Data for Structure Determination of Organic Compounds, which standardizes analytical workflows for complex organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.